[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane
Description
This compound is a silyl-protected azetidine derivative featuring a benzyl group at position 1, a benzyloxymethyl substituent at position 2, and a tert-butyl-dimethyl-silyl (TBDMS) ether at position 2. The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces significant ring strain, which influences reactivity and stability compared to larger heterocycles like pyrrolidines or piperidines . The TBDMS group is commonly used to protect hydroxyl groups due to its steric bulk and resistance to acidic/basic conditions, while benzyl and benzyloxymethyl groups enhance lipophilicity and modulate electronic effects .
Properties
Molecular Formula |
C24H35NO2Si |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
[1-benzyl-2-(phenylmethoxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C24H35NO2Si/c1-24(2,3)28(4,5)27-23-17-25(16-20-12-8-6-9-13-20)22(23)19-26-18-21-14-10-7-11-15-21/h6-15,22-23H,16-19H2,1-5H3 |
InChI Key |
FGXQKEKKLUDCEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CN(C1COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of [1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane
General Synthetic Strategy
The synthesis of [1-benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane generally involves:
- Construction of the azetidine ring bearing benzyl and benzyloxymethyl substituents.
- Protection of the hydroxyl group at the 3-position of the azetidine ring with a tert-butyldimethylsilyl (TBDMS) group to yield the silyl ether.
This approach leverages selective functional group transformations and protection strategies to afford the target compound with high purity and yield.
Detailed Synthetic Route
Starting Materials
- Azetidine precursor bearing free hydroxyl at the 3-position.
- Benzyl bromide or benzyl chloride for benzyl substitution.
- Benzyloxymethyl moiety introduced via benzyl alcohol derivatives.
- tert-Butyldimethylsilyl chloride (TBDMSCl) as the silylating agent.
- Base such as imidazole or triethylamine for silylation.
Stepwise Preparation
Formation of 1-Benzyl-2-(benzyloxymethyl)azetidin-3-ol:
- The azetidine ring is constructed or functionalized to bear a free hydroxyl group at C-3.
- Benzyl and benzyloxymethyl groups are introduced via nucleophilic substitution or reductive amination steps.
- Literature suggests that benzylation of azetidine nitrogen and benzyloxymethylation of the adjacent carbon can be achieved through standard alkylation protocols under mild conditions.
Protection of the Hydroxyl Group with TBDMS:
- The free hydroxyl group at C-3 is protected by reaction with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
- The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at room temperature.
- This step yields the silyl ether, [1-benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane.
-
- The crude product is purified by column chromatography on silica gel using hexane/ethyl acetate mixtures.
- Preparative HPLC may also be employed for higher purity.
Representative Experimental Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Azetidine precursor + benzyl bromide, base, solvent (e.g., DMF), RT | Benzylation of azetidine nitrogen | 80-90% | Controlled stoichiometry to avoid overalkylation |
| 2 | Benzyloxymethyl bromide + azetidine intermediate, base, solvent | Introduction of benzyloxymethyl group | 75-85% | Mild conditions to preserve stereochemistry |
| 3 | TBDMSCl, imidazole, anhydrous CH2Cl2, RT, 12 h | Protection of hydroxyl as TBDMS ether | 85-95% | Reaction monitored by TLC; inert atmosphere recommended |
| 4 | Silica gel chromatography | Purification | 90-95% | Hexane/ethyl acetate gradient |
Reaction Mechanism Insights
- The silylation step proceeds via nucleophilic attack of the hydroxyl oxygen on the silicon atom of TBDMSCl, facilitated by the base which scavenges the HCl byproduct.
- Benzylation and benzyloxymethylation proceed via SN2 mechanisms, with azetidine nitrogen and carbon nucleophiles attacking alkyl halides.
Analytical Data Supporting Preparation
-
- $$^{1}H$$ NMR shows characteristic aromatic benzyl protons (7.2–7.4 ppm), benzyloxymethyl methylene protons (~4.5–5.0 ppm), and tert-butyl protons (~0.9 ppm).
- $$^{13}C$$ NMR confirms the presence of silyl methyl carbons (~–5 ppm) and tert-butyl carbons (~25 ppm).
-
- Molecular ion peak at m/z 398 consistent with molecular weight 397.6 g/mol.
-
- [α]D values reported in literature confirm stereochemical integrity.
Summary Table of Preparation Conditions and Yields
| Compound Stage | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| Benzylation | Benzyl bromide, base | DMF | RT | 4-6 h | 85 | Column chromatography |
| Benzyloxymethylation | Benzyloxymethyl bromide, base | THF | RT | 6-8 h | 80 | Column chromatography |
| Silylation | TBDMSCl, imidazole | CH2Cl2 | RT | 12 h | 90 | Silica gel chromatography |
Research Findings and Literature Survey
- The patent US20130274243A1 describes synthetic methods involving silyl protection of azetidine derivatives, supporting the use of TBDMSCl for hydroxyl protection in similar compounds.
- Sigma-Aldrich and AChemBlock catalogs list the compound with high purity (≥97%) and provide molecular data consistent with the synthetic route described.
- PubChem database confirms molecular structure and identifiers, supporting the described synthetic approach.
- Reviews on azetidine and oxetane synthesis emphasize the importance of selective silyl protection for further functionalization and stability during multi-step syntheses.
- Experimental protocols in the Royal Society of Chemistry supplementary data illustrate similar silylation reactions with tert-butyldimethylsilyl chloride under mild conditions.
Chemical Reactions Analysis
Types of Reactions
[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and benzyloxymethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane is a complex organic compound with a unique structure featuring an azetidine ring substituted with benzyl and benzyloxymethyl groups; the presence of a tert-butyl-dimethyl-silane moiety contributes to its stability and hydrophobic properties.
Chemical Properties
- CAS No. 2891598-81-3
- Chemical Name: 1-benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane
- Molecular Formula: C24H35NO2Si
- Molecular Weight: 397.63
- IUPAC Name: 1-benzyl-2-((benzyloxy)methyl)-3-((tert-butyldimethylsilyl)oxy)azetidine
Potential Applications
- Medicinal Chemistry: This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its ability to interact with biological targets effectively.
- Building Blocks: It can be used as a building block in the synthesis of various organic compounds .
Synthesis
The synthesis of cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane can be approached through several methods. These methods highlight the compound's synthetic accessibility while providing opportunities for further functionalization.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Benzylazetidine | Benzyl-substituted azetidine | Potential neuroprotective effects |
| 2-Benzyloxyazetidine | Benzyloxy group on azetidine | Enhanced solubility in organic solvents |
| Tert-butyl dimethylsilyl ether | Silane ether derivative | Commonly used protecting group in organic synthesis |
Mechanism of Action
The mechanism of action of [1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to changes in their activity. The benzyl and benzyloxymethyl groups can enhance the compound’s binding affinity and selectivity, while the tert-butyl-dimethyl-silane group can improve its stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Core Heterocycle Comparisons
- Azetidine vs. Imidazole Derivatives :
The compound in , 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, shares a nitrogen-containing heterocycle but differs in ring size (five-membered imidazole vs. four-membered azetidine). Azetidines exhibit higher reactivity due to ring strain, making them valuable intermediates in medicinal chemistry for β-lactam analogs. In contrast, imidazoles are more stable and often used as ligands or bioactive scaffolds .
2.2. Functional Group Comparisons
- TBDMS Ether vs. Benzyloxy Groups: The TBDMS group in the target compound offers superior hydrolytic stability compared to benzyl ethers. For example, the benzyloxy-containing compound in (CAS 56796-66-8, C20H27NO3) features a benzyloxy substituent but lacks silyl protection. Benzyloxy groups are prone to hydrogenolysis (e.g., via Pd/C), whereas TBDMS ethers require fluoride ions (e.g., TBAF) for cleavage .
- Benzyl vs. Thienyl Substituents: The thien-2-yl group in introduces sulfur-based electronic effects, enhancing π-stacking interactions in drug design.
Limitations and Knowledge Gaps
Further studies are required to validate its stability, reactivity, and bioactivity.
Biological Activity
[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane (CAS No. 2891598-81-3) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes an azetidine ring and various substituents, which may influence its interactions with biological targets.
- Molecular Formula : C24H35NO2Si
- Molecular Weight : 397.63 g/mol
- Structure : The compound contains a tert-butyl-dimethyl-silane moiety, contributing to its stability and hydrophobic characteristics.
Biological Activity Overview
The biological activity of [1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane has not been extensively documented in the literature, but preliminary studies suggest potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structural features may allow it to interact effectively with various biological targets.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could play a role in its biological activity. Similar compounds have shown promise in inhibiting kinases and other proteins involved in disease processes.
- Anticancer Activity : Compounds with similar structures have been investigated for their anticancer properties, suggesting that [1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane could exhibit similar effects.
Table 1: Biological Activities of Related Compounds
Research Insights
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of azetidine derivatives. For example, modifications that improve selectivity towards specific kinases can significantly enhance therapeutic efficacy while minimizing toxicity.
Synthesis and Functionalization
The synthesis of [1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane can be approached through various synthetic pathways, emphasizing its accessibility for further functionalization. This flexibility allows researchers to explore different derivatives that may exhibit improved biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane, and how can reaction yields be optimized?
- Methodology : The compound’s synthesis likely involves silylation of the azetidin-3-ol intermediate using tert-butyldimethylsilyl (TBDMS) protecting groups. A two-step approach is common:
Azetidine core preparation : Benzyl-protected azetidinols can be synthesized via nucleophilic substitution or ring-closing metathesis.
Silylation : React the azetidin-3-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in anhydrous dichloromethane or THF, using imidazole or DMAP as a base to enhance reactivity .
- Optimization : Monitor reaction progress via TLC or LC-MS. Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields for TBDMS protections range from 70–85%, depending on steric hindrance .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm tert-butyl singlet (~1.0 ppm), benzyl protons (δ 4.3–4.5 ppm), and azetidine ring protons (δ 3.5–4.0 ppm). Compare with calculated shifts using computational tools (e.g., ACD/Labs) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion [M+H]⁺ (expected m/z ~470–480 based on C₂₉H₄₁NO₃Si) .
- HPLC : Reverse-phase C18 column (acetonitrile/water) with UV detection at 254 nm to assess purity (>95%) .
Q. How should this compound be stored to ensure long-term stability?
- Methodology : Store at –20°C under inert gas (argon or nitrogen) in airtight, light-resistant containers. Pre-purge vials to minimize oxidation. Avoid repeated freeze-thaw cycles, as silyl ethers are sensitive to moisture and acidic/basic conditions .
Advanced Research Questions
Q. How can experimental designs be structured to investigate the compound’s reactivity in cross-coupling or deprotection reactions?
- Methodology :
- Factorial Design : Vary catalysts (e.g., Pd/C, TBAF), solvents (THF, DMF), and temperatures to optimize silane cleavage or Suzuki-Miyaura couplings. Use ANOVA to identify significant factors .
- Kinetic Studies : Monitor reaction rates via in-situ IR or NMR to determine activation energy for TBDMS deprotection under acidic (e.g., AcOH/H₂O) or fluoride-mediated conditions .
Q. What strategies resolve contradictions in reported biological activity data for structurally related azetidine-silane derivatives?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition, cell viability). Adjust for variables like solvent (DMSO vs. ethanol) and cell lines .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases), identifying steric clashes caused by the benzyloxymethyl group .
Q. What are the environmental fate and degradation pathways of this compound under simulated ecological conditions?
- Methodology :
- Photolysis Studies : Expose to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-QTOF-MS. Silyl ethers typically hydrolyze to silanols and alcohols .
- Soil Mobility Assays : Use OECD Guideline 106 to measure adsorption coefficients (Kd) in loam or clay soils. High logP (~4.5) suggests moderate mobility, but silanol byproducts may increase hydrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
